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Compound of Interest

Compound Name: Bis-PEG10-NHS ester

Cat. No.: B3117254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Bis-PEG10-NHS ester as a crosslinking

agent, comparing its performance with common alternatives. The information presented is

supported by established experimental data and detailed protocols to assist researchers in

selecting the most appropriate crosslinker for their specific applications, such as antibody-drug

conjugation, protein interaction studies, and biomaterial development.

Executive Summary
Bis-PEG10-NHS ester is a homobifunctional crosslinker that reacts with primary amines on

proteins and other biomolecules. Its key feature is a hydrophilic polyethylene glycol (PEG)

spacer arm, which imparts several advantageous properties compared to traditional aliphatic

crosslinkers. These benefits include increased solubility of the crosslinker and the resulting

conjugate, reduced potential for aggregation, and decreased immunogenicity. While direct

quantitative comparisons of reaction kinetics and yields with other crosslinkers under identical

conditions are not extensively documented in publicly available literature, the inherent

properties of the PEG spacer suggest a favorable profile for many bioconjugation applications.

The primary competing reaction for all N-hydroxysuccinimide (NHS) ester crosslinkers is

hydrolysis, the rate of which increases with pH.
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This table summarizes the key characteristics of Bis-PEG10-NHS ester and two common non-

PEGylated alternatives, Disuccinimidyl Suberate (DSS) and Bis(sulfosuccinimidyl) Suberate

(BS3).
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Feature
Bis-PEG10-NHS
ester

DSS
(Disuccinimidyl
Suberate)

BS3
(Bis(sulfosuccinimi
dyl) Suberate)

Structure
NHS-ester-(PEG)10-

NHS-ester

NHS-ester-(CH2)6-

NHS-ester

Sulfo-NHS-ester-

(CH2)6-Sulfo-NHS-

ester

Spacer Arm Length ~45.1 Å 11.4 Å 11.4 Å

Solubility High water solubility[1]

Insoluble in water;

requires organic

solvent (e.g., DMSO,

DMF)[2]

Water-soluble[3]

Membrane

Permeability
No Yes No[2]

Reactivity

Reacts with primary

amines (e.g., lysine,

N-terminus) at pH 7-

9[4]

Reacts with primary

amines at pH 7-9

Reacts with primary

amines at pH 7-9

Key Advantages

Increases solubility of

conjugates, reduces

aggregation, low

immunogenicity

Can crosslink

intracellular proteins

Ideal for cell surface

crosslinking; no

organic solvent

needed

Potential Drawbacks

Longer spacer arm

may not be suitable

for all applications

Potential for protein

precipitation; organic

solvent may affect

protein structure

Shorter spacer arm

may limit crosslinking

of distant sites

Hydrolysis Half-life

NHS esters are

susceptible to

hydrolysis, which is

pH-dependent.

Generally, the half-life

is several hours at pH

7 and minutes at pH >

8.5

Similar to other NHS

esters, with a half-life

of hours at neutral pH,

decreasing

significantly at higher

pH

The sulfo-NHS ester

is slightly more stable

in aqueous solution

than the NHS ester,

but still susceptible to

hydrolysis at basic pH
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Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to

evaluate and compare the efficiency of different crosslinkers.

General Protein Crosslinking Protocol
This protocol provides a starting point for crosslinking a purified protein in solution. Optimal

conditions (e.g., protein concentration, crosslinker-to-protein molar ratio, incubation time, and

temperature) should be determined empirically for each specific system.

Materials:

Purified protein in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Bis-PEG10-NHS ester (or alternative crosslinker)

Anhydrous DMSO or DMF (if using a water-insoluble crosslinker)

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

Reaction tubes

Procedure:

Prepare Protein Solution: Dissolve the purified protein in an amine-free buffer to a final

concentration of 1-5 mg/mL.

Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester

crosslinker in anhydrous DMSO or DMF to a concentration of 10-25 mM. For water-soluble

crosslinkers like Bis-PEG10-NHS ester and BS3, the stock solution can be prepared in the

reaction buffer.

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to

the protein solution. The final concentration of the organic solvent should be kept below 10%

to minimize its effect on protein structure.
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Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or

4°C. Incubation at 4°C can help to minimize non-specific reactions and protein degradation.

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-

50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching

buffer will react with and consume any excess NHS esters.

Analysis: The crosslinked products can be analyzed by SDS-PAGE, size-exclusion

chromatography, and/or mass spectrometry.

SDS-PAGE Analysis of Crosslinked Products
Materials:

Crosslinked and uncrosslinked protein samples

SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol or

DTT)

Polyacrylamide gels of an appropriate percentage to resolve the expected molecular weights

Electrophoresis running buffer

Protein molecular weight standards

Coomassie Brilliant Blue or other protein stain

Destaining solution

Procedure:

Sample Preparation: Mix the crosslinked and uncrosslinked protein samples with SDS-PAGE

loading buffer.

Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

Gel Electrophoresis: Load the denatured samples and molecular weight standards onto the

polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye
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front reaches the bottom.

Staining: Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

Destaining: Destain the gel until the protein bands are clearly visible against a clear

background.

Analysis: Compare the banding patterns of the crosslinked and uncrosslinked samples. The

formation of higher molecular weight bands in the crosslinked sample indicates successful

crosslinking. The intensity of these bands can provide a qualitative measure of crosslinking

efficiency.

Size-Exclusion Chromatography (SEC) for Separation of
Crosslinked Species
Materials:

Crosslinked protein sample

SEC column with an appropriate fractionation range

SEC running buffer (e.g., PBS, pH 7.4)

Chromatography system with a UV detector

Procedure:

System Equilibration: Equilibrate the SEC column with at least two column volumes of the

running buffer.

Sample Injection: Inject the crosslinked protein sample onto the column.

Chromatography: Run the chromatography at a constant flow rate and monitor the elution

profile at 280 nm.

Fraction Collection: Collect fractions corresponding to the different peaks.
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Analysis: Analyze the collected fractions by SDS-PAGE to identify which fractions contain

monomeric, dimeric, and higher-order crosslinked species. The peak areas in the

chromatogram can be used to quantify the relative amounts of each species, providing a

quantitative measure of crosslinking efficiency.

Mass Spectrometry (MS) for Identification of
Crosslinked Peptides
Materials:

Crosslinked protein sample

Denaturing buffer (e.g., 8 M urea)

Reducing agent (e.g., DTT)

Alkylating agent (e.g., iodoacetamide)

Protease (e.g., trypsin)

LC-MS/MS system

Procedure:

Denaturation, Reduction, and Alkylation: Denature the crosslinked protein sample in a

denaturing buffer, reduce the disulfide bonds with DTT, and alkylate the free cysteines with

iodoacetamide.

Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the

proteins overnight with a protease like trypsin.

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

Data Analysis: Use specialized software (e.g., pLink, MeroX, xiSearch) to identify the

crosslinked peptides from the complex MS/MS data. This analysis will provide information on

the specific amino acid residues involved in the crosslinks, offering insights into protein

structure and interactions.
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Visualizations
Chemical Reaction of Bis-PEG10-NHS Ester
Crosslinking
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+ Primary Amines
(pH 7-9)

2 x N-hydroxysuccinimide

Click to download full resolution via product page

Caption: Reaction scheme of Bis-PEG10-NHS ester with primary amines on two protein

molecules.
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Caption: General workflow for protein crosslinking and subsequent analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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